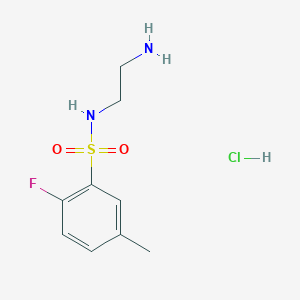

N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride (NAMFMSH) is an important chemical compound that has been used in numerous scientific and medical applications. NAMFMSH has been used in the synthesis of a variety of different drugs and pharmaceuticals, as well as in the development of new drugs and treatments for various diseases. Additionally, NAMFMSH has been studied for its potential as an anti-cancer agent, as well as its ability to act as an anti-inflammatory and analgesic. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NAMFMSH.

Aplicaciones Científicas De Investigación

Antitumor Properties

Sulfonamide-focused libraries, including compounds like N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride, have been explored for their antitumor properties. Notably, compounds from such libraries have demonstrated potent cell cycle inhibition in various cancer cell lines, leading to clinical trials for some of them. These compounds disrupt tubulin polymerization and decrease the S phase fraction in cancer cells, which is critical for their antitumor efficacy (Owa et al., 2002).

Tubulin Polymerization Inhibition

Research has shown that certain sulfonamide drugs, including derivatives of this compound, can bind to the colchicine site of tubulin, a critical component in cell mitosis. This binding inhibits tubulin polymerization, which is a valuable mechanism in the development of anticancer drugs (Banerjee et al., 2005).

Carbonic Anhydrase Inhibition

Certain sulfonamides have been synthesized as inhibitors of human carbonic anhydrase isoforms, particularly those associated with tumors. This compound, due to its structural characteristics, may have potential in this area. The presence of a fluorine atom significantly impacts the inhibition of these isoforms, marking its importance in the design of tumor-associated inhibitors (Compain et al., 2013).

Synthesis and Characterization

The compound has been involved in studies for the synthesis of novel sulfonamide derivatives aimed at antitumor applications. Its structure has been utilized in various syntheses, leading to new compounds with potential biological activities (Huang et al., 2001).

Bioactivity Evaluation

Sulfonamide derivatives, including this compound, have been evaluated for their bioactivity, particularly in terms of antibacterial, antifungal, and antioxidant activities. These studies contribute to understanding the broader applications of these compounds in medical and biochemical research (Subramanyam et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biochemical Pathways

Given its target, it is likely that it influences thecarbon dioxide and bicarbonate equilibrium in the body, which is crucial for many physiological processes, including pH regulation and fluid balance .

Result of Action

Given its target, it may influence processes related to pH regulation and fluid balance . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKNNUXSYNGWGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B1381448.png)

![4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1381451.png)

![2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile](/img/structure/B1381452.png)

![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)

![3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1381458.png)